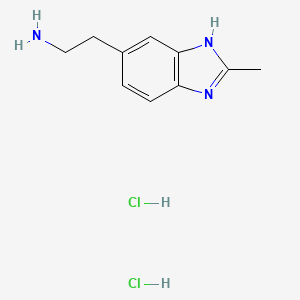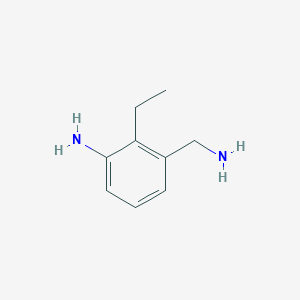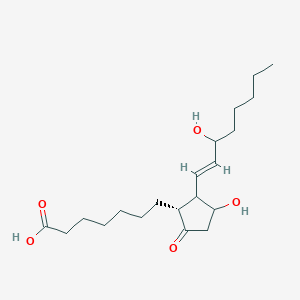
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
描述
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
Organic Synthesis
This compound can be used in organic synthesis, particularly in the Biginelli reaction . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). It constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Synthesis of Dihydropyrimidinones (DHPMs)
The compound can be used in the synthesis of 3,4-dihydropyrimidinones (DHPMs), a class of heterocycles . DHPMs have been widely investigated for their pharmacological effects, mainly focusing on anticancer drug development .
Synthesis of Triazole-Pyrimidine Hybrids
The compound can potentially be used in the synthesis of triazole-pyrimidine hybrid compounds . These hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
UV Filters for Cosmetic Applications
The compound can potentially be used as a UV filter in cosmetic applications . UV filters are active ingredients of sunscreen products that absorb, reflect, and scatter ultraviolet (UV) radiation .
Development of New Sunscreen Technology
The compound can be used in the development of new sunscreen technology . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .
Regulatory Research
The compound can be used in regulatory research related to UV filters . Regulatory bodies are implementing stricter regulations and restrictions on the use of UV filters to protect both human health and the environment .
作用机制
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .
Mode of Action
The exact mode of action of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as neuroprotection and anti-inflammatory properties .
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment .
属性
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(18)14-9-10-15(17-11(14)2)12-5-7-13(19-3)8-6-12/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPYBCVSHUWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459543 | |
| Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
CAS RN |
2004-63-9 | |
| Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide](/img/structure/B3367803.png)

![tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3367817.png)
![(R)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B3367824.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)


![[16-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3367849.png)





